3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol
Description
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is a sulfur-containing organic compound characterized by a thiazole ring linked via a sulfanyl (-S-) group to a butanol chain. The thiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFHKICUUXSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- Replaces the thiazole ring with a benzothiazole (fused benzene-thiazole system).
- The butanol chain is substituted with a phenylethanone group (aromatic ketone).
Functional Implications :
- The benzothiazole system enhances aromaticity and conjugation, increasing stability and UV absorption.
- The ketone group enables participation in nucleophilic additions (e.g., Michael reactions), unlike the hydroxyl group in 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol.
- Demonstrated utility as a precursor for synthesizing chalcones, vinyl sulfones, and polyfunctionalized pyrans .
| Property | This compound | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone |
|---|---|---|
| Core Heterocycle | Thiazole | Benzothiazole |
| Functional Group | Hydroxyl (-OH) | Ketone (C=O) |
| Reactivity | Alcohol-mediated esterification | Ketone-mediated nucleophilic additions |
| Applications | Potential solvent or polymer intermediate | Organic synthesis (chalcones, pyrans) |
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines
Structural Differences :
- Thiazole is attached to a phenyl ring instead of a sulfanyl-butanol chain.
- Incorporates a pyrrolidone ring (lactam structure).
Functional Implications :
- The pyrrolidone ring introduces amide functionality, enabling hydrogen bonding and solubility in polar solvents.
| Property | This compound | 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines |
|---|---|---|
| Backbone Structure | Aliphatic butanol | Aromatic phenyl-pyrrolidone |
| Key Functional Groups | -OH, -S- | Lactam (C=O), aromatic thiazole |
| Potential Bioactivity | Undocumented | Antimicrobial/antitumor (inferred from analogs) |
3-Methyl-1-butanol (Isoamyl Alcohol)
Structural Differences :
- Lacks the thiazole-sulfanyl moiety.
- A simple branched-chain alcohol.
Functional Implications :
- Unlike this compound, it poses acute toxicity risks (respiratory irritation, flammability) but lacks specialized synthetic applications .
| Property | This compound | 3-Methyl-1-butanol |
|---|---|---|
| Complexity | High (heterocyclic + functional groups) | Low (simple alcohol) |
| Hazards | Likely moderate (sulfanyl/alcohol combo) | High flammability, toxicity |
| Industrial Use | Specialized synthesis | Solvent, flavoring agent |
Research Findings and Data Gaps
- Safety Profile: The hydroxyl and sulfanyl groups in this compound may necessitate precautions similar to 3-methyl-1-butanol (e.g., respiratory protection, flammability controls) .
- Data Limitations: No direct bioassay or thermodynamic data (e.g., boiling point, solubility) exists for the target compound in the provided evidence. Further studies are needed to explore its reactivity and applications.
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